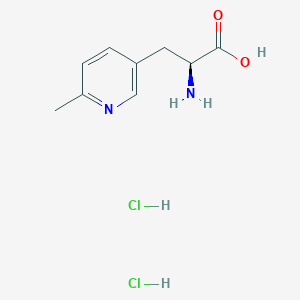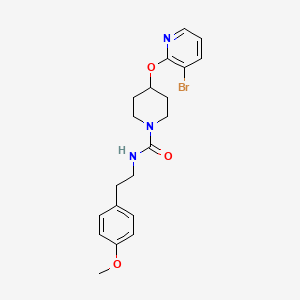![molecular formula C21H23N5O6 B2481424 N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775485-07-8](/img/structure/B2481424.png)
N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The exploration of complex organic compounds, including pyrimidine and pyridine derivatives, has significant implications in pharmaceuticals and materials science. The synthesis and analysis of such compounds are critical for understanding their potential applications and interactions.
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes, including the use of key intermediates and specific catalysts to achieve desired structural features. For example, Al-Sanea et al. (2020) discussed the synthesis of certain acetamide derivatives with potential anticancer activity, highlighting the complexity and precision required in organic synthesis【Al-Sanea et al., 2020】(https://consensus.app/papers/design-synthesis-vitro-cytotoxic-activity-certain-alsanea/fe1847be1dde55a59050170d0b22f86e/?utm_source=chatgpt).
Molecular Structure Analysis
The determination of molecular structure is essential for understanding the chemical behavior of compounds. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed. Kanno et al. (1991) provided insights into the molecular structure of pyrimidin-4-one derivatives, showcasing the importance of structural analysis in chemistry【Kanno et al., 1991】(https://consensus.app/papers/reagent-ethyl-kanno/29ab9fea4ae5544a8c5196395d7ba253/?utm_source=chatgpt).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like the one are influenced by their functional groups and molecular structure. Research by Taylor and Patel (1992) on pyrazolo[3,4-d]pyrimidine analogues demonstrates the variety of chemical reactions these compounds can undergo, including C-C coupling and reductive alkylation, to achieve different biological activities【Taylor & Patel, 1992】(https://consensus.app/papers/synthesis-pyrazolo-34pyrimidine-analogues-n422amino4-taylor/0c8fa24c96455b8fbcd10addcb094e77/?utm_source=chatgpt).
Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally related to N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide have shown potential in cancer research. For example, Al-Sanea et al. (2020) synthesized compounds using a similar pyrimidine ring and tested them against various cancer cell lines. One compound demonstrated significant cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial Activity
Another research domain is the antimicrobial properties of related compounds. Bondock et al. (2008) synthesized new heterocycles incorporating pyrazolopyridine moiety and tested them for antimicrobial activity. Their findings suggest that certain derivatives demonstrate substantial antimicrobial properties (Bondock et al., 2008).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of related compounds. Tolkunov et al. (2013) explored the acylation of pyrimidine derivatives, producing compounds with potential biological activity. Their study adds to the understanding of the chemical properties and synthesis pathways of these compounds (Tolkunov et al., 2013).
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c1-12-22-19(24-32-12)18-15-6-4-5-9-25(15)21(29)26(20(18)28)11-17(27)23-14-10-13(30-2)7-8-16(14)31-3/h7-8,10H,4-6,9,11H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQSWWXBJROPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

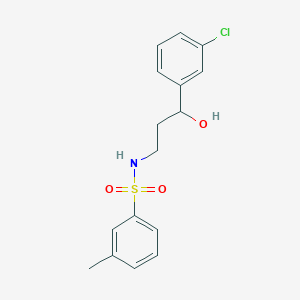

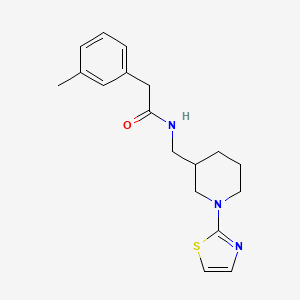
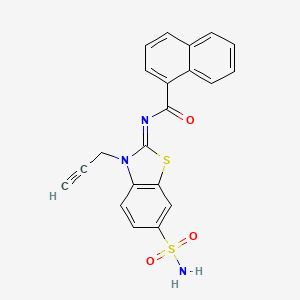

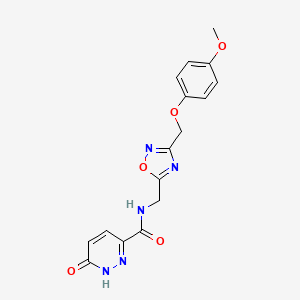
![5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2481350.png)
![N-[3-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2481354.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2481358.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2481359.png)
![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)
